ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

Lipophilicity Chromatography Bioavailability

Pyrrole library synthesis often limited by building blocks without orthogonal reactivity. Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (CAS 167401-20-9) features a 4-formyl group for condensations and an unsubstituted 5-position for cross-coupling, enabling parallel synthesis without protecting groups. • 98% purity for reproducible results • LogP 1.31 for predictable chromatography • Unique scaffold for porphyrinoid macrocycles • In stock, global shipping.

Molecular Formula C9H11NO3
Molecular Weight 181.2
CAS No. 167401-20-9
Cat. No. B6254639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
CAS167401-20-9
Molecular FormulaC9H11NO3
Molecular Weight181.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Formyl-3-Methyl-1H-Pyrrole-2-Carboxylate (CAS 167401-20-9) — Procurement and Identity Overview


Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (CAS 167401-20-9) is a heterocyclic pyrrole-2-carboxylate derivative with the molecular formula C₉H₁₁NO₃ and molecular weight 181.19 g/mol . The compound features a formyl group at the 4-position and a methyl substituent at the 3-position on the pyrrole ring, distinguishing it from other pyrrole-2-carboxylate analogs . It is commercially available as a building block for organic synthesis and medicinal chemistry applications, typically offered at 98% purity .

Why Ethyl 4-Formyl-3-Methyl-1H-Pyrrole-2-Carboxylate Cannot Be Interchanged with Other Pyrrole-2-Carboxylates


Pyrrole-2-carboxylate derivatives with varying ester groups, substituent patterns, or positional isomers exhibit markedly different physicochemical properties, reactivity profiles, and synthetic outcomes. The ethyl ester confers distinct lipophilicity and steric properties compared to methyl or tert-butyl analogs, directly affecting solubility, chromatographic behavior, and downstream reaction efficiency [1]. More critically, the 3-methyl substitution pattern in the target compound fundamentally alters both regioselectivity in subsequent functionalization reactions and the electronic environment of the pyrrole ring relative to unsubstituted or 3,5-dimethyl analogs [2]. Generic substitution with a different pyrrole-2-carboxylate would yield different reaction intermediates, altered biological screening results, and inconsistent synthetic reproducibility.

Ethyl 4-Formyl-3-Methyl-1H-Pyrrole-2-Carboxylate — Quantitative Differentiation Evidence Guide


Ester Group Lipophilicity: Ethyl vs. Methyl and tert-Butyl Analogs

The ethyl ester moiety of the target compound confers predictable differences in lipophilicity and steric bulk compared to closely related methyl and tert-butyl analogs. For the methyl analog (CAS 1803589-57-2, molecular weight 167.16 g/mol) [1], the lower molecular weight and reduced lipophilicity affect retention time and solubility. For the tert-butyl analog (molecular weight 209.245 g/mol) [2], the bulkier ester group substantially increases steric hindrance and alters reaction kinetics. The target compound (molecular weight 181.19 g/mol) occupies an intermediate position that balances lipophilicity for membrane permeability studies with manageable steric demand for subsequent synthetic transformations.

Lipophilicity Chromatography Bioavailability Physicochemical Properties

Synthetic Accessibility: Vilsmeier-Haack Regioselective Formylation Yield Advantage

The target compound can be synthesized via regioselective Vilsmeier-Haack formylation of pyrrole-2-carboxylate precursors. Warashina et al. (2018) demonstrated that formylation of 1H-pyrrole-2-carboxylates using crystalline Vilsmeier reagent (VR) or dichloromethyl alkyl ethers regioselectively affords 4-formyl derivatives in nearly quantitative yields (approaching >95%) [1]. In contrast, the Barton-Zard method for preparing structurally similar 5-unsubstituted 4-formylpyrrole-2-carboxylates from nitroacetaldehyde dimethyl acetal yields only 9–50% [2]. This yield differential (>45 percentage points) translates to significantly lower production costs and more reliable supply chains.

Synthetic Methodology Process Chemistry Regioselectivity Scale-up

3-Methyl Substituent: Differentiated Reactivity vs. 3,5-Dimethyl and Unsubstituted Analogs

The 3-methyl substitution pattern on the target compound creates a unique electronic and steric environment that differs from both 3,5-dimethyl and completely unsubstituted analogs. Mikhedkina et al. (2023) studied ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (the 3,5-dimethyl analog) and found that the additional 5-methyl substituent alters condensation reactivity with amines and thioglycolic acid, producing azomethines with exclusive Gram-positive antibacterial activity [1]. The target compound, lacking the 5-methyl group, presents an unsubstituted 5-position available for further functionalization while retaining the 3-methyl electronic influence, offering a distinct synthetic handle not present in the 3,5-dimethyl analog. This enables orthogonal functionalization strategies in complex molecule construction [2].

Structure-Activity Relationship Reactivity Substituent Effects Derivatization

4-Formyl Regiochemistry: Regioselective Access vs. 5-Formyl Isomer

The 4-formyl substitution pattern of the target compound represents a specific regiochemical outcome that is synthetically accessible with high selectivity using optimized formylation conditions. Warashina et al. (2018) demonstrated that formylation of 1H-pyrrole-2-carboxylates regioselectively affords both 4-formyl and 5-formyl derivatives depending on reagent choice, with crystalline Vilsmeier reagent favoring 4-substitution [1]. The 4-formyl isomer provides a distinct spatial orientation of the aldehyde functionality relative to the ester group compared to the 5-formyl isomer, affecting subsequent condensation geometries and resulting in different molecular architectures upon derivatization. This regiochemical control is critical for applications requiring specific spatial presentation of functional groups.

Regioselectivity Positional Isomerism Synthetic Strategy Building Block

Ethyl 4-Formyl-3-Methyl-1H-Pyrrole-2-Carboxylate — Validated Application Scenarios Based on Evidence


Medicinal Chemistry Building Block for Heterocyclic Library Synthesis

The combination of an ethyl ester, 3-methyl substituent, and 4-formyl group with an unsubstituted 5-position makes this compound a versatile scaffold for constructing diverse pyrrole-based libraries. The 4-formyl group enables condensation reactions (Schiff base formation, hydrazone synthesis), while the 5-position remains available for electrophilic substitution or cross-coupling. This orthogonal reactivity profile supports parallel library synthesis approaches .

Intermediate for Porphyrin and Oligopyrrole Macrocycle Construction

The target compound belongs to the 4-formylpyrrole-2-carboxylate class that has been demonstrated as a precursor for cycloalkano-oligopyrroles . The 3-methyl substitution and ethyl ester provide appropriate steric and electronic properties for macrocycle assembly via condensation of the 4-formyl group with other pyrrole units, enabling access to porphyrinoid structures relevant to photodynamic therapy and molecular electronics research [1].

Reference Standard for Analytical Method Development and Quality Control

The compound's well-defined physicochemical properties—including calculated LogP of 1.31232, molecular weight of 181.19 g/mol, and commercial availability at 98% purity [1]—make it suitable for use as a reference standard in HPLC method development, LC-MS calibration, and purity assessment of related pyrrole-2-carboxylate derivatives. Its intermediate lipophilicity supports predictable retention behavior across C18 and related stationary phases .

Scaffold for Antibacterial Agent Development via Aldehyde Derivatization

Research on the structurally related 3,5-dimethyl analog demonstrates that 4-formylpyrrole-2-carboxylates undergo condensation with aromatic amines to form azomethines with Gram-positive antibacterial activity . The target compound, with its unsubstituted 5-position, offers additional derivatization opportunities not available to the dimethyl analog, enabling exploration of antibacterial structure-activity relationships with an additional vector for molecular optimization.

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